3-(4-Ethylphenoxy)propanenitrile
Description
Properties
IUPAC Name |
3-(4-ethylphenoxy)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-10-4-6-11(7-5-10)13-9-3-8-12/h4-7H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYLMZUZDBGICV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters
- Base Selection : Weak bases like potassium carbonate are preferred to minimize acrylonitrile polymerization.
- Solvent : Polar aprotic solvents (e.g., tert-butanol, dimethylformamide) enhance phenoxide solubility and reaction efficiency.
- Temperature : Elevated temperatures (80–90°C) accelerate the reaction but require careful control to avoid side reactions.
Base-Catalyzed Etherification Methods
Potassium Carbonate in tert-Butanol
Adapted from the synthesis of 3-(4-methoxyphenoxy)propanenitrile, this method involves refluxing 4-ethylphenol and acrylonitrile in tert-butanol with potassium carbonate.
Procedure :
- Combine 4-ethylphenol (1.0 mol), acrylonitrile (3.0 mol), and potassium carbonate (3.0 mol) in tert-butanol.
- Heat at 85–90°C for 24–30 hours.
- Cool, filter inorganic salts, and extract with dichloromethane.
- Dry over anhydrous sodium sulfate and concentrate in vacuo.
Yield : Estimated 80–85% (extrapolated from methoxy analog).
Sodium Hydroxide in Aqueous Media
Stronger bases like sodium hydroxide may improve reaction rates for less activated phenols (e.g., 4-ethylphenol). However, aqueous conditions risk hydrolysis of the nitrile group.
Procedure :
- Dissolve 4-ethylphenol (1.0 mol) in aqueous NaOH (10%).
- Add acrylonitrile (3.0 mol) dropwise at 50–60°C.
- Stir for 12–18 hours, extract with ethyl acetate, and purify via distillation.
Yield : Lower (60–70%) due to competing hydrolysis.
Solvent and Temperature Optimization
The choice of solvent and temperature significantly impacts reaction efficiency and product purity (Table 1).
Table 1: Solvent and Temperature Effects on this compound Synthesis
| Solvent | Base | Temperature (°C) | Time (h) | Estimated Yield (%) |
|---|---|---|---|---|
| tert-Butanol | Potassium carbonate | 85–90 | 24–30 | 80–85 |
| Dimethylformamide | Sodium hydroxide | 70–75 | 18–24 | 75–80 |
| Water | Sodium hydroxide | 50–60 | 12–18 | 60–70 |
Polar aprotic solvents like tert-butanol permit higher temperatures without significant solvent degradation, while aqueous systems suffer from reduced yields due to hydrolysis.
Comparative Analysis of Catalysts
Catalyst selection balances reaction rate and side-product formation (Table 2).
Table 2: Catalyst Performance in 3-(Aryloxy)propanenitrile Synthesis
| Catalyst | Phenol Derivative | Yield (%) | Reference |
|---|---|---|---|
| Potassium carbonate | 4-Methoxyphenol | 90 | |
| Sodium hydroxide | 4-Fluorophenol | 85 | |
| Triethylamine | 4-Chlorophenol | 78 |
Weak bases like potassium carbonate minimize acrylonitrile polymerization, whereas stronger bases (e.g., NaOH) risk side reactions but may improve kinetics for deactivated phenols.
Purification and Yield Enhancement Techniques
Solvent Extraction
Post-reaction mixtures are typically extracted with dichloromethane or ethyl acetate to isolate the nitrile product.
Distillation
Vacuum distillation (80–100°C at 10–15 mmHg) effectively purifies this compound, which is a liquid at room temperature.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenoxy)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Ethylphenoxy)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing cellular processes and molecular interactions. Detailed studies on its mechanism of action are ongoing, focusing on its potential effects on enzyme activity and receptor binding.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- Molecular Weight : Higher molecular weights (e.g., 213.23 g/mol for the sulfonyl derivative) correlate with increased steric hindrance and altered solubility profiles.
Key Observations :
- The synthesis of 3-[(4-Methylphenyl)amino]propanenitrile (50% yield) suggests moderate efficiency, possibly due to steric challenges in amine-nitrile coupling .
- Heterocyclic analogs like 3-Ethoxy-2-(2-pyridinyl)propenonitrile require catalysts (e.g., ZnCl₂) and elevated temperatures, highlighting the role of aromatic heterocycles in stabilizing intermediates .
Biological Activity
3-(4-Ethylphenoxy)propanenitrile is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and neuroprotective properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
Chemical Formula: C12H13NO
Molecular Weight: 201.24 g/mol
CAS Number: 540760-60-9
The compound features a propanenitrile group attached to a phenoxy moiety, specifically with an ethyl substitution on the aromatic ring. This structural configuration is believed to contribute to its biological activity.
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated notable inhibition:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
2. Antioxidant Properties
The antioxidant potential of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The findings are summarized below:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
The lower IC50 values indicate a strong capacity to neutralize free radicals, which may have implications for oxidative stress-related diseases.
3. Neuroprotective Effects
In vitro studies using neuronal cell lines have shown that this compound can enhance neurite outgrowth and protect against neurotoxicity induced by oxidative stress. The mechanism appears to involve the modulation of neurotrophic factors such as NGF (Nerve Growth Factor).
- Neurite Outgrowth Assay: In cultures treated with the compound, a significant increase in neurite length was observed compared to control groups:
| Treatment | Neurite Length (µm) |
|---|---|
| Control | 50 |
| Compound (10 µM) | 85 |
This suggests potential applications in neurodegenerative disease therapies.
Case Study: Neuroprotective Mechanism
A study published in Neuroscience Letters highlighted the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function and reduced amyloid plaque deposition compared to untreated controls. The researchers concluded that the compound's antioxidant properties played a crucial role in mitigating neurodegeneration.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(4-Ethylphenoxy)propanenitrile, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution of 4-ethylphenol with acrylonitrile or 3-chloropropanenitrile in the presence of a base (e.g., K₂CO₃) in aprotic solvents like DMF or acetonitrile. Reaction optimization involves varying temperature (60–100°C), solvent polarity, and stoichiometric ratios. Yield improvements (70–85%) are achievable by refluxing for 12–24 hours and using phase-transfer catalysts .
- Data Analysis : Comparative studies show that higher temperatures (>80°C) accelerate reaction kinetics but may increase side products (e.g., hydrolysis of nitrile to amide). Purity is confirmed via GC-MS or HPLC, with retention times cross-referenced against standards .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Structural Confirmation :
- FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch), 1250 cm⁻¹ (C-O-C ether), and 2970 cm⁻¹ (C-H stretch of ethyl group) .
- NMR : ¹H NMR signals at δ 1.2–1.4 ppm (triplet, -CH₂CH₃), δ 4.1–4.3 ppm (triplet, -OCH₂), and δ 6.8–7.2 ppm (aromatic protons) .
- X-ray Crystallography : SHELX software is used to resolve crystal structures, with emphasis on torsion angles between the phenoxy and nitrile groups to assess conformational stability .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Reactivity Studies : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitrile carbon is highly electrophilic, favoring nucleophilic attacks in cross-coupling reactions .
- Biological Interactions : Molecular docking (AutoDock Vina) reveals potential binding affinities with enzymes like cytochrome P450 or kinases. The ethoxyphenoxy moiety may occupy hydrophobic pockets, while the nitrile group forms hydrogen bonds with catalytic residues .
- Data Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays to refine force field parameters .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Case Study : Discrepancies in anticancer activity (e.g., varying IC₅₀ values across cell lines) may arise from differences in assay conditions (e.g., serum concentration, incubation time). Systematic replication using standardized protocols (e.g., MTT assay at 48 hours, 10% FBS) is critical .
- Meta-Analysis : Cross-reference structure-activity relationships (SAR) with analogs like 3-(4-fluorophenoxy)propanenitrile. Fluorine’s electron-withdrawing effect may enhance metabolic stability compared to ethyl groups, altering bioavailability .
Methodological Guidance for Experimental Design
Q. What strategies are recommended for analyzing the hydrolytic stability of this compound under physiological conditions?
- Experimental Setup : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS, identifying hydrolysis products (e.g., propanoic acid derivatives) .
- Kinetic Modeling : Use pseudo-first-order kinetics to calculate half-life. Compare with structurally similar nitriles to assess the ethyl group’s steric shielding effect on hydrolysis rates .
Q. How should researchers design experiments to probe the compound’s role as a synthon in multicomponent reactions?
- Reaction Screening : Test couplings with aldehydes and amines (Ugi reaction) or alkynes (click chemistry) under varying catalysts (e.g., CuI for azide-alkyne cycloaddition). Track regioselectivity via ¹³C NMR .
- Mechanistic Insight : Employ isotopic labeling (e.g., ¹⁵N-nitrile) to trace bond formation pathways in real time using FT-IR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
